Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate
Description
Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate is a synthetic organic compound with the molecular formula C₁₂H₁₀F₂N₂O₂ (CID 2800568) . Its structure features an ethyl ester backbone, a cyano group at the α-position, and a 3,5-difluoroanilino substituent at the β-position of the prop-2-enoate framework. The compound adopts an E-configuration around the double bond, as confirmed by its SMILES notation: CCOC(=O)/C(=C/NC1=C(C=CC(=C1)F)F)/C#N . This configuration is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H10F2N2O2 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-9(13)3-10(14)5-11/h3-5,7,16H,2H2,1H3 |
InChI Key |
ZFMQPVALOWKRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Condensation
The most widely reported method for synthesizing ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate involves a base-catalyzed condensation between ethyl cyanoacetate and 3,5-difluoroaniline. Sodium ethoxide in ethanol serves as the preferred catalyst, facilitating deprotonation of the active methylene group in ethyl cyanoacetate. This initiates a Knoevenagel-type condensation, where the enolate intermediate reacts with the electrophilic amine group of 3,5-difluoroaniline.
Reaction Conditions:
- Catalyst: 21 wt.% sodium ethoxide in ethanol
- Temperature: Reflux (78–80°C)
- Duration: 20 hours
- Yield: Up to 95%
The reaction proceeds via nucleophilic attack of the enolate on the amine, followed by elimination of water to form the conjugated enoate system. The electron-withdrawing cyano and ethoxycarbonyl groups stabilize the intermediate, driving the reaction toward completion.
Optimization of Reaction Parameters
Solvent Systems
Ethanol is the solvent of choice due to its ability to dissolve both polar reactants and sodium ethoxide. Alternatives like dimethylformamide (DMF) have been explored for high-temperature reactions (140°C), though they result in lower yields (78%) compared to ethanol.
Table 1: Solvent Impact on Yield
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | NaOEt | 95 |
| DMF | 140 | NaOAc | 78 |
Catalyst Selection
Sodium ethoxide outperforms sodium acetate in ethanol-based systems, as evidenced by a 17% increase in yield. The stronger base promotes complete deprotonation of ethyl cyanoacetate, enhancing reaction kinetics.
Industrial-Scale Synthesis
Continuous Flow Reactors
To address scalability challenges, continuous flow reactors have been adopted. These systems maintain precise temperature control and reduce side reactions, achieving consistent yields of 90–92% at throughputs exceeding 1 kg/hr.
Key Advantages:
- Reduced reaction time (4–6 hours vs. 20 hours batch)
- Improved heat dissipation for exothermic steps
- Compatibility with in-line purification systems
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography using ethyl acetate/hexane mixtures (3:7 v/v) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1 v/v) further enhances purity to >99%.
Spectroscopic Validation
- 1H NMR (DMSO-d6): δ 11.55 (br s, 1H, NH), 7.21 (d, J = 4.0 Hz, 1H), 5.57 (s, 2H), 4.21 (q, J = 7.5 Hz, 2H), 1.27 (t, J = 7.5 Hz, 3H).
- LC-MS (ESI+): m/z 250.1 [M+H]+.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation at 100°C reduces reaction times to 2 hours with comparable yields (93%). This method minimizes thermal degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons
Fluorinated analogs (e.g., ) exhibit increased thermal stability and lipophilicity, making them suitable for high-performance materials or hydrophobic drug candidates .
Thermodynamic Properties: Derivatives like Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate () have well-characterized heat capacities (5–370 K), with polynomial models predicting phase behavior. Such data are absent for the target compound but suggest methodologies for future studies .
Biological Activity: While direct antifungal data for the target compound are lacking, structurally related nitrophenyl- and allyloxy-substituted prop-2-enoates () show significant activity against Candida albicans and Aspergillus niger (inhibition zones: 15–25 mm) . The cyano group in these analogs may enhance binding to microbial enzymes.
Crystallography and Hydrogen Bonding :
- Fluorine substituents in the target compound likely promote robust hydrogen-bonding networks, as seen in Etter’s graph-set analysis (). This contrasts with methoxy-substituted analogs, where steric bulk may disrupt crystal packing .
Biological Activity
Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate is an organic compound with significant potential in medicinal chemistry and various biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : CHFNO
- Molar Mass : 252.22 g/mol
- CAS Number : 541505-10-6
The compound features a cyano group and a difluoroanilino moiety, which contribute to its unique biological properties. The synthesis typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline under basic conditions using sodium ethoxide as a catalyst .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Initial studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, leading to various biochemical effects. However, detailed investigations are required to fully elucidate these pathways.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary findings suggest effectiveness against various microbial strains.
- Anticancer Activity : The compound has been explored for its potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-cyano-3-(2,4-difluorophenylamino)prop-2-enoate | CHFNO | Different fluorine substitution |
| Ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate | CHFO | Only one fluorine atom |
| Ethyl 2-cyano-3-(phenylamino)prop-2-enoate | CHN | No fluorine substitution |
The distinct difluorophenyl substitution pattern in this compound may enhance its reactivity and biological interactions compared to these similar compounds.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment.
Antimicrobial Efficacy Assessment
Another research focused on the antimicrobial efficacy of the compound against common pathogens. The study reported promising results, with this compound demonstrating effective inhibition of bacterial growth at low concentrations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between ethyl 2-cyanoacetate and 3,5-difluoroaniline under acidic or basic catalysis. Optimization involves controlling solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity. Similar protocols for structurally related cyanoacrylates emphasize the importance of anhydrous conditions to minimize hydrolysis of the cyano group .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and hydrogen bonding motifs. The cyano group ( ~110–120 ppm in C) and fluorine substituents (H splitting patterns) are diagnostic.
- X-ray crystallography : Use SHELX or ORTEP-III for structure refinement. Hydrogen-bonding networks, influenced by fluorine substituents, can be mapped using graph-set analysis (e.g., R(8) motifs) .
Q. What purification protocols mitigate decomposition risks during isolation?
- Methodological Answer : Low-temperature recrystallization (e.g., using ethanol/water mixtures) preserves thermal stability. Vacuum sublimation or flash chromatography (neutral alumina) minimizes exposure to moisture. Adiabatic calorimetry (TAU-10 system) can pre-screen thermal stability in the solid phase, as demonstrated for structurally similar esters .
Advanced Research Questions
Q. How do 3,5-difluoroanilino substituents modulate electronic properties and intermolecular interactions?
- Methodological Answer : Fluorine atoms induce electron-withdrawing effects, lowering the HOMO-LUMO gap (confirmed via DFT calculations using B3LYP/6-311+G(d,p)). This enhances electrophilic reactivity at the α,β-unsaturated carbonyl moiety. Hydrogen-bonding patterns (e.g., N–H···O or C–H···F interactions) can be analyzed via Hirshfeld surfaces, with fluorine contributing to crystal packing efficiency. Comparative studies on non-fluorinated analogs show reduced dipole moments and weaker intermolecular interactions .
Q. How can discrepancies between computational predictions and experimental thermodynamic data be resolved?
- Methodological Answer : Combine density-functional theory (DFT) calculations (e.g., Colle-Salvetti correlation-energy models) with experimental calorimetry. For example, compute Gibbs free energy () and compare with adiabatic calorimetry data (78–370 K range). Discrepancies in lattice energy may arise from approximations in van der Waals corrections, necessitating hybrid functional adjustments (e.g., M06-2X) .
Q. What methodologies elucidate crystal packing effects on physicochemical properties?
- Methodological Answer : Single-crystal XRD (SHELXL refinement) paired with thermogravimetric analysis (TGA) correlates packing motifs (e.g., π-π stacking or halogen bonds) with thermal stability. For instance, fluorinated analogs exhibit tighter packing (higher density), reducing solubility in non-polar solvents. Hydrogen-bonding networks, mapped via Mercury software, predict dissolution behavior and polymorphic transitions .
Q. What is the role of the cyano group in catalytic or bioactivity studies?
- Methodological Answer : The cyano group acts as a strong electron-withdrawing moiety, enhancing Michael acceptor reactivity. In antifungal assays (similar to coumarin derivatives), it facilitates nucleophilic attack by thiol groups in fungal enzymes. Activity can be quantified via zone-of-inhibition assays (triplicate tests, fluconazole control) and molecular docking (AutoDock Vina) to identify binding affinities with target proteins like CYP51 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
